2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-amino-4-methylpyridin-2-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-13(16-8-11(9)15)17-12-5-3-2-4-10(12)7-14/h2-6,8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPQWJLBNRMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500642-52-3 | |
| Record name | 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile typically involves the reaction of 5-amino-4-methylpyridine with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through filtration and drying, followed by further purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The amino and methyl groups on the pyridine ring in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo/chloro in ). Electron-withdrawing groups (e.g., -CF₃ in , -NO₂ in ) increase electrophilicity, favoring reactions like nucleophilic substitution. In contrast, the electron-donating amino group in the target compound may stabilize resonance structures, altering reactivity .
Biological Activity: Halogenated analogs (e.g., ) are often bioactive, with bromoacetyl groups enabling covalent binding to enzymes (e.g., GSK-3 inhibition ). Pyridin-3-yloxy derivatives (e.g., ) exhibit broader medicinal applications due to enhanced steric flexibility compared to the rigid pyridin-2-yloxy configuration in the target compound .
Industrial Applications: The trifluoromethyl-nitro combination in is critical for battery materials, whereas the target compound’s amino-methyl-pyridine motif is more aligned with pharmaceutical intermediates (e.g., kinase inhibitors) .
Biological Activity
2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyridine ring and a benzonitrile moiety, presents unique properties that may influence various biochemical pathways. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3O. The structure consists of:
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Methoxy Group : May influence the compound's lipophilicity and receptor binding.
- Benzonitrile Moiety : Provides a site for nucleophilic attack and interaction with various enzymes.
The mechanism of action for this compound is hypothesized based on its structural similarities to other biologically active compounds. It is believed to interact with specific receptors and enzymes, potentially mediating:
- Nitric Oxide Production : Similar compounds have been shown to produce nitric oxide, a crucial signaling molecule involved in various physiological processes.
- Tumoricidal and Bactericidal Actions : Preliminary studies suggest potential anticancer and antimicrobial properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
-
Anticancer Activity :
- Preliminary studies suggest the compound may inhibit cancer cell proliferation. For example, structural analogs have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers .
- Case Study : A related compound was evaluated for cytotoxicity, showing IC50 values ranging from 7 to 24 µM against different cancer cell lines .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Compounds with similar structures have demonstrated promising AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Receptor Interactions :
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-(5-Aminopyridin-2-yl)benzonitrile | Similar pyridine-benzonitrile linkage | Different substitution pattern on benzene | Moderate anticancer activity |
| 4-(5-Aminopyridin-2-yl)benzonitrile | Similar core structure but different position of amino group | Varying biological activity | Stronger AChE inhibition |
| 3-(5-Methylpyridin-2-yl)benzonitrile | Methyl substitution on pyridine | Altered lipophilicity affecting solubility | Variable cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
